![molecular formula C6H12N4 B1296251 3,5-Diethyl-4h-1,2,4-triazol-4-amine CAS No. 6285-28-5](/img/structure/B1296251.png)
3,5-Diethyl-4h-1,2,4-triazol-4-amine
Overview
Description
3,5-Diethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C6H12N4. It is part of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of ethyl hydrazine with ethyl formate, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as crystallization and distillation ensures the compound’s high quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of diethyltriazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Chemistry
3,5-Diethyl-4H-1,2,4-triazol-4-amine is primarily used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions enhances its utility in organic synthesis .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It interacts with specific molecular targets such as enzymes and receptors. For instance, it can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways .
Medicine
The medicinal properties of this compound are notable. Research indicates that it possesses antimicrobial and antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. For example, compounds derived from triazoles have been reported to be effective against multi-drug resistant strains .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | 0.75 | |
3-(1H-indolyl)-triazole | E. coli | 8 | |
5-(2-Aminothiazol) derivatives | P. aeruginosa | 34.5 |
Agriculture
In agricultural sciences, this compound has been explored for its potential as a fungicide and herbicide . Its derivatives are being developed to inhibit fungal growth and enhance crop protection against various diseases .
Case Study 1: Antimicrobial Properties
In a study conducted by Gadegoni et al., various derivatives of triazoles were synthesized and tested for their antibacterial activity against multiple strains including E. coli and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone .
Case Study 2: Enzyme Inhibition
Research highlighted the role of triazole derivatives in inhibiting bacterial enzymes such as β-lactamases. This property is crucial for developing new antibiotics that can combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
- 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
- 3,5-Dinitro-4H-1,2,4-triazol-4-amine
Comparison: 3,5-Diethyl-4H-1,2,4-triazol-4-amine is unique due to its diethyl substitution, which imparts distinct physicochemical properties compared to its methyl, phenyl, or nitro-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other triazole derivatives may not be as effective .
Biological Activity
3,5-Diethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Its biological activity has garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Molecular Formula: C6H12N4
CAS Number: 6285-28-5
The synthesis of this compound typically involves the reaction of ethyl hydrazine with ethyl formate under specific conditions. The cyclization process often requires solvents such as ethanol and catalysts to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active sites of enzymes. This prevents substrate binding and subsequent catalytic activity.
- Receptor Interaction: It modulates signal transduction pathways by interacting with cellular receptors, affecting cellular functions .
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities in several assays. For instance, it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
3. Anti-inflammatory Effects
Studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets .
Case Study 2: Antioxidant Potential
In a recent investigation involving DPPH and ABTS assays, the compound exhibited an IC50 value comparable to ascorbic acid (0.87 μM), highlighting its potential as a natural antioxidant .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Effective against various pathogens |
3,5-Dimethyl-4H-1,2,4-triazol-4-amine | Low | Moderate | Less effective in microbial inhibition |
3,5-Diphenyl-4H-1,2,4-triazol-4-amine | High | Low | Notable for its antifungal properties |
Properties
IUPAC Name |
3,5-diethyl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFAHFBTFAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277990 | |
Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-28-5 | |
Record name | NSC5581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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